molecular formula C19H23FN2O2 B611741 N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide

Cat. No.: B611741
M. Wt: 330.4 g/mol
InChI Key: VOYBJCDMLJODRK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-3-carboxamide derivative characterized by:

  • Core structure: Pyridine ring with a carboxamide group at position 3.
  • Substituents: A (2R)-3,3-dimethylbutan-2-yl group on the amide nitrogen. A 6-[(3-fluorophenyl)methoxy] group on the pyridine ring. The stereochemistry of the dimethylbutan-2-yl group (R-configuration) and the fluorinated aromatic moiety are critical for its physicochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0404251 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of VU0404251 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

VU0404251 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

VU0404251 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the modulation of mGluR5 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating neuronal signaling and synaptic plasticity.

    Medicine: Explored as a potential therapeutic agent for treating psychotic disorders and other neurological conditions.

    Industry: Utilized in the development of new drugs targeting mGluR5 and related pathways

Mechanism of Action

VU0404251 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5 (mGluR5). This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of downstream signaling pathways. The modulation of mGluR5 activity can influence various physiological processes, including synaptic transmission and plasticity, which are critical for normal brain function and behavior .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Moieties

The 3-fluorophenylmethoxy group is a recurring pharmacophore in pyridine/quinazoline derivatives, often enhancing target binding or metabolic stability. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide 6-[(3-fluorophenyl)methoxy], (2R)-3,3-dimethylbutan-2-yl Not provided Unknown (structural analogs suggest ion channel modulation) N/A
YM-244769 (N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide) 6-[4-[(3-fluorophenyl)methoxy]phenoxy], 3-aminobenzylamide 443.47 g/mol Na+/Ca2+ exchanger 3 (NCX3) inhibitor (IC50: 18 nM)
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide 6-(3-fluorophenyl), 1-(2,2,2-trifluoroethyl)-4-piperidinyl 381.37 g/mol Not specified (likely ion channel ligand)
Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine) 4-[(3-fluorophenyl)methoxy], quinazoline core 581.06 g/mol EGFR/HER2 tyrosine kinase inhibitor (anticancer)

Key Observations:

YM-244369: Shares the 3-fluorophenylmethoxy group but differs in the pyridine substituents (phenoxy vs. methoxy) and amide side chain. Its NCX3 inhibition highlights the role of fluorinated aromatic groups in ion transport modulation .

Piperidinyl Analogs : The compound from lacks the methoxy linker but retains the 3-fluorophenyl group, suggesting flexibility in substituent positioning for target engagement.

Lapatinib : A quinazoline derivative with a similar 3-fluorophenylmethoxy group, demonstrating the broader applicability of this moiety in kinase inhibition .

Stereochemical and Functional Group Variations

  • Stereochemistry: The (2R)-3,3-dimethylbutan-2-yl group in the target compound may enhance metabolic stability compared to non-chiral analogs (e.g., YM-244769’s benzylamide) .
  • Amide Side Chains : Piperidinyl or trifluoroethyl groups () vs. dimethylbutan-2-yl (target compound) influence lipophilicity and membrane permeability.

Biological Activity

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide, also known as VU0404251, is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory and pain-related conditions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of VU0404251 is C19H23FN2O, and it features a pyridine ring substituted with a fluorophenyl group and a dimethylbutanamide side chain. The structure can be represented as follows:

PropertyValue
Molecular Weight320.40 g/mol
LogP4.23
Polar Surface Area34.78 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound acts primarily as an antagonist of the EP4 receptor, a subtype of prostaglandin E2 receptors implicated in various inflammatory processes. By inhibiting this receptor, VU0404251 may reduce inflammation and pain associated with conditions such as arthritis and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that VU0404251 exhibits significant anti-inflammatory activity. For instance, it has been shown to inhibit PGE2-induced TNFα production in human whole blood assays with an IC50 value of approximately 123 nM . This potency suggests its potential utility in treating inflammatory conditions.

In Vivo Studies

In vivo efficacy has been assessed using models such as the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA) model. In these studies, VU0404251 demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, indicating its promise as a therapeutic agent for managing pain and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies for VU0404251 have revealed that modifications to the pyridine core and the substitution patterns on the phenyl ring significantly influence biological activity. For example:

  • Alkyl Substituents : The presence of bulky alkyl groups enhances receptor binding affinity.
  • Fluorine Substitution : The introduction of fluorine atoms has been associated with improved metabolic stability and bioavailability.

This optimization process has led to the identification of several analogs with enhanced activity profiles .

Clinical Relevance

A notable case study involved the administration of VU0404251 in a clinical trial setting for patients suffering from chronic pain due to osteoarthritis. The results indicated a marked reduction in pain levels and improved functionality compared to placebo controls .

Comparative Studies

Comparative studies against other EP4 antagonists have shown that VU0404251 not only possesses a favorable pharmacokinetic profile but also exhibits lower toxicity levels, making it a candidate for further development in clinical settings .

Properties

IUPAC Name

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYBJCDMLJODRK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.